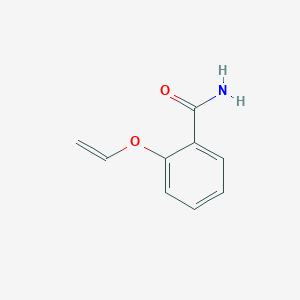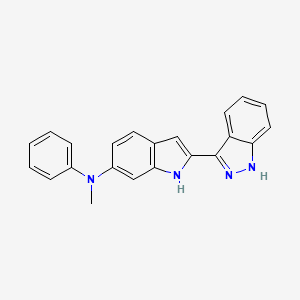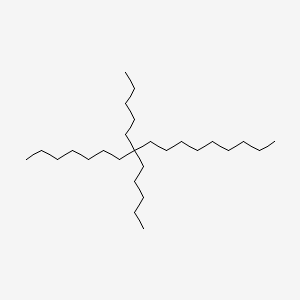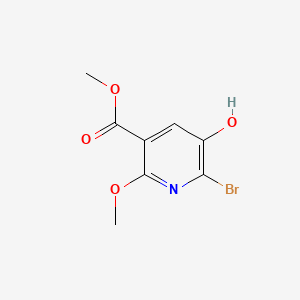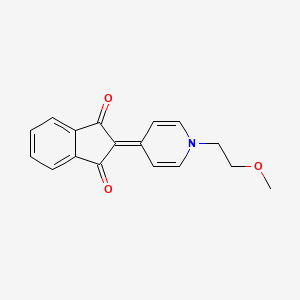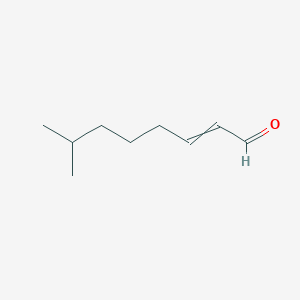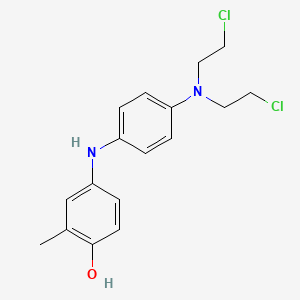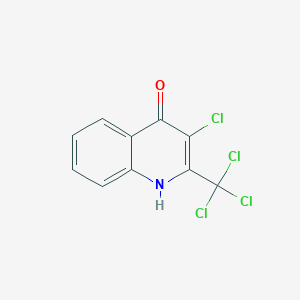
4-Quinolinol, 3-chloro-2-(trichloromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Quinolinol, 3-chloro-2-(trichloromethyl)- is a chemical compound with the molecular formula C10H5Cl4NO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a trichloromethyl group and a chlorine atom attached to the quinoline ring, making it a highly chlorinated derivative .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Quinolinol, 3-chloro-2-(trichloromethyl)- typically involves the chlorination of quinoline derivatives. One common method is the reaction of 4-quinolinol with trichloromethyl chloride in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under reflux conditions in an inert solvent like chloroform .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Quinolinol, 3-chloro-2-(trichloromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated quinoline derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Less chlorinated quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-Quinolinol, 3-chloro-2-(trichloromethyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential use in the development of new pharmaceuticals, particularly in the treatment of infectious diseases.
Mechanism of Action
The mechanism of action of 4-Quinolinol, 3-chloro-2-(trichloromethyl)- involves its interaction with cellular components. It is believed to inhibit the function of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. The trichloromethyl group enhances its reactivity and ability to form stable complexes with metal ions, which can further influence its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Quinolinol, 3-chloro-2-methyl-
- 4-Quinolinol, 3-chloro-2-(dichloromethyl)-
- 4-Quinolinol, 3-chloro-2-(chloromethyl)-
Uniqueness
4-Quinolinol, 3-chloro-2-(trichloromethyl)- is unique due to the presence of the trichloromethyl group, which imparts distinct chemical and biological properties. This group increases the compound’s reactivity and potential for forming stable complexes, making it more versatile in various applications compared to its less chlorinated analogs .
Properties
CAS No. |
502141-83-5 |
|---|---|
Molecular Formula |
C10H5Cl4NO |
Molecular Weight |
297.0 g/mol |
IUPAC Name |
3-chloro-2-(trichloromethyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C10H5Cl4NO/c11-7-8(16)5-3-1-2-4-6(5)15-9(7)10(12,13)14/h1-4H,(H,15,16) |
InChI Key |
DRTMMKRMBMLHJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(N2)C(Cl)(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


